N-(3-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
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Description
N-(3-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H26N4O3S and its molecular weight is 414.52. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modification
The compound and its derivatives have been synthesized through various chemical reactions, including reduction, acetylation, ethylation, and condensation processes. For instance, Gong Fenga et al. (2007) described the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, a related compound, highlighting improvements in the technical methods of reduction, acetylation, and ethylation. This study emphasized the efficiency and cost-effectiveness of the synthesis process, achieving high purity of the title compound through a simplified, safe, and scalable procedure Gong Fenga, 2007.
Heterocyclic Chemistry Applications
In heterocyclic chemistry, derivatives of the compound have been utilized to explore the formation of novel heterocyclic structures. For example, J. Banfield et al. (1987) investigated heterocyclic derivatives of guanidine, leading to the proposal of a structure based on X-ray analysis. This research contributes to the understanding of heterocyclic compound formation and structural determination, providing insights into the chemical properties and reactivity of these compounds J. Banfield et al., 1987.
Pharmacological Evaluation
While the request excludes information related to drug use, dosage, and side effects, it's noteworthy that the research also extends into pharmacological evaluations, focusing on the synthesis and potential bioactivity of derivatives. For example, studies by H. Severina et al. (2020) on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents indicate the broader scope of research involving the chemical properties and potential therapeutic applications of these compounds H. Severina et al., 2020.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-14(26)15-6-4-7-16(12-15)22-19(27)13-29-20-17-8-5-9-18(17)25(21(28)23-20)11-10-24(2)3/h4,6-7,12H,5,8-11,13H2,1-3H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXNFXQGTOZHSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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